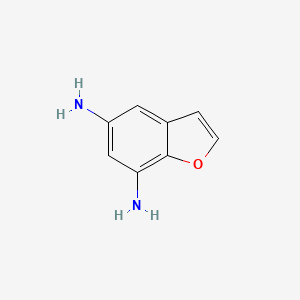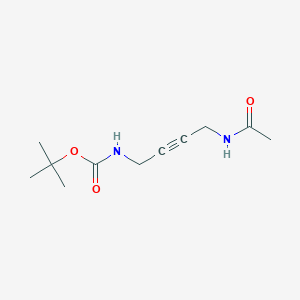![molecular formula C16H15N3OS B12516018 (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide CAS No. 691846-96-5](/img/structure/B12516018.png)
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide is a compound that features a benzothiazole moiety, which is known for its significant biological and pharmaceutical activities.
Vorbereitungsmethoden
The synthesis of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. Various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation, have been employed to achieve the synthesis of benzothiazole derivatives . Industrial production methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts .
Analyse Chemischer Reaktionen
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide (H₂O₂) or Dess-Martin periodinane (DMP) to form oxidized products.
Reduction: Employing reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: Reacting with halogens or other electrophiles to form substituted benzothiazole derivatives.
Common reagents and conditions used in these reactions include DMSO as a solvent and iodine as a catalyst. Major products formed from these reactions include various substituted benzothiazoles .
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of (2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby blocking its activity and exerting its anti-tubercular effects .
Vergleich Mit ähnlichen Verbindungen
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: Known for its anti-cancer and anti-bacterial activities.
2-mercaptobenzothiazole: Widely used as a vulcanization accelerator in the rubber industry.
2-arylbenzothiazoles: Studied for their potential as anti-inflammatory agents.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Eigenschaften
CAS-Nummer |
691846-96-5 |
|---|---|
Molekularformel |
C16H15N3OS |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[4-(1,3-benzothiazol-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H15N3OS/c1-10(17)15(20)18-12-8-6-11(7-9-12)16-19-13-4-2-3-5-14(13)21-16/h2-10H,17H2,1H3,(H,18,20)/t10-/m0/s1 |
InChI-Schlüssel |
UGGBRMZAPMOOQC-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)
![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)


![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)



![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)

